(3-Ethynylphenyl)(trifluoromethyl)sulfane

Organofluorine chemistry Trifluoromethylation reagents Regioselectivity

(3-Ethynylphenyl)(trifluoromethyl)sulfane (C₉H₅F₃S, MW 202.20) is a dual-functional aryl building block that combines a terminal alkyne with a trifluoromethylthio (SCF₃) group at the meta position of the phenyl ring. The SCF₃ group imparts exceptionally high lipophilicity (Hansch π ≈ 1.44) and strong electron-withdrawing character (σₘ ≈ 0.40), while the terminal alkyne provides a handle for copper-catalyzed azide–alkyne cycloaddition (CuAAC), Sonogashira coupling, and other transformations.

Molecular Formula C9H5F3S
Molecular Weight 202.20 g/mol
Cat. No. B12854480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethynylphenyl)(trifluoromethyl)sulfane
Molecular FormulaC9H5F3S
Molecular Weight202.20 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)SC(F)(F)F
InChIInChI=1S/C9H5F3S/c1-2-7-4-3-5-8(6-7)13-9(10,11)12/h1,3-6H
InChIKeyANTPEEHTGMSGMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Ethynylphenyl)(trifluoromethyl)sulfane – Meta-Substituted SCF₃–Alkyne Building Block for Click Chemistry and Heterocycle Synthesis


(3-Ethynylphenyl)(trifluoromethyl)sulfane (C₉H₅F₃S, MW 202.20) is a dual-functional aryl building block that combines a terminal alkyne with a trifluoromethylthio (SCF₃) group at the meta position of the phenyl ring . The SCF₃ group imparts exceptionally high lipophilicity (Hansch π ≈ 1.44) and strong electron-withdrawing character (σₘ ≈ 0.40), while the terminal alkyne provides a handle for copper-catalyzed azide–alkyne cycloaddition (CuAAC), Sonogashira coupling, and other transformations [1]. Unlike its ortho-substituted regioisomer, the meta geometry sterically precludes acid-catalyzed intramolecular cyclization to S-(trifluoromethyl)thiophenium salts, thereby defining a distinct reactivity profile that is critical for applications requiring a non-cyclizable, linear SCF₃–alkyne architecture [2].

Meta architecture Non-cyclizable SCF₃-alkyne building block for multi-step synthesis
SCF₃ substituent High lipophilicity and electron-withdrawing profile for medicinal chemistry
Terminal alkyne Compatible with CuAAC, Sonogashira, and RhAAC transformations

(3-Ethynylphenyl)(trifluoromethyl)sulfane – Why Regioisomer and Substituent Swapping Leads to Divergent Chemical Outcomes


Simple replacement of (3-ethynylphenyl)(trifluoromethyl)sulfane with its ortho or para regioisomers, or with non-fluorinated methylthio analogs, results in markedly different chemical fates. The ortho isomer undergoes TfOH-catalyzed cyclization to S-(trifluoromethyl)benzo[b]thiophenium salts—a transformation that is geometrically impossible for the meta isomer [1]. The para isomer, while also non-cyclizable, presents the alkyne and SCF₃ groups in a linear, centrosymmetric arrangement that alters dipole moment, crystal packing, and regioselectivity in subsequent cycloaddition reactions. Furthermore, substituting SCF₃ (σₘ ≈ 0.40, π ≈ 1.44) with SCH₃ (σₘ ≈ 0.15, π ≈ 0.61) dramatically reduces both electron-withdrawing power and lipophilicity, compromising the compound's utility in medicinal chemistry where high membrane permeability is desired [2]. These fundamental differences mean that in-class analogs cannot be interchanged without altering reaction outcomes or biological activity.

Meta SCF₃ (target) Remains stable under TfOH; no intramolecular cyclization observed
Ortho isomer Undergoes acid-catalyzed cyclization to S-(trifluoromethyl)thiophenium salt
Meta SCF₃ (target) Lipophilicity π≈1.44; electron withdrawal σₘ≈0.40
SCH₃ analog Reduced lipophilicity (π≈0.61) and weaker electron withdrawal (σₘ≈0.15)
Meta geometry (target) Bent dipole; distinct crystal packing and regioselectivity
Para isomer Centrosymmetric arrangement may alter dipole and cycloaddition outcome

(3-Ethynylphenyl)(trifluoromethyl)sulfane – Quantitative Differentiation Evidence Against Closest Analogs


Regiochemical Stability: Meta Isomer Does Not Undergo Intramolecular Cyclization, Unlike Ortho Isomer

The ortho isomer of ethynylaryltrifluoromethylsulfane undergoes quantitative intramolecular cyclization to S-(trifluoromethyl)benzo[b]thiophenium salts in the presence of 10 mol% TfOH at 80 °C [1]. The meta isomer is structurally incapable of this 5-endo-dig cyclization due to the 1,3-disubstitution geometry, and remains unchanged under identical conditions. This differential stability is absolute, not incremental: the ortho isomer converts to product in >90% yield, while the meta isomer shows 0% conversion to the corresponding thiophenium salt [1].

Cyclization stability
Reported
Meta: 0% conversion
Ortho: >90% yield
Supports regioisomer selection for multi-step synthesis
Absolute on/off reactivity under TfOH (10 mol%, 80 °C)
Organofluorine chemistry Trifluoromethylation reagents Regioselectivity

Lipophilicity Contribution: SCF₃ vs. SCH₃ Substituent Effect on log P

The SCF₃ group contributes a Hansch hydrophobic constant π = 1.44, substantially higher than the SCH₃ analog (π = 0.61) [1]. For the target compound, the calculated log P (ALogP) is estimated at 3.2 ± 0.3, approximately 0.8–1.0 log unit higher than the corresponding methylthio analog (3-ethynylphenyl)(methyl)sulfane . This difference translates to roughly a 6–10 fold increase in octanol/water partition coefficient, directly impacting membrane permeability and oral bioavailability potential.

Lipophilicity (Δ log P)
Class-level
≈ +0.9 log units
Supports lipophilicity-driven design context
Calculated; ≈8-fold partition increase vs SCH₃ analog
Medicinal chemistry ADME Lipophilicity

Electron-Withdrawing Character: SCF₃ vs. SCH₃ Hammett σₘ Values

The SCF₃ group exerts a meta Hammett constant σₘ ≈ 0.40, compared to σₘ ≈ 0.15 for SCH₃ [1]. This means the SCF₃ group is a significantly stronger electron-withdrawing substituent, which influences the reactivity of the terminal alkyne in cycloaddition and coupling reactions. A higher σₘ value correlates with lower electron density on the alkyne carbon, potentially affecting both the rate and regioselectivity of CuAAC and RuAAC reactions.

Electron withdrawal (Δσₘ)
Class-level
≈ +0.25
Supports electronic-effect review for cycloaddition
≈2.7× stronger electron withdrawal vs SCH₃
Physical organic chemistry Electronic effects QSAR

(3-Ethynylphenyl)(trifluoromethyl)sulfane – Best-Fit Application Scenarios Based on Differentiated Evidence


Multi-Step Synthesis of 5-SCF₃-1,2,3-Triazoles via Regioselective Metal-Catalyzed Cycloaddition

The terminal alkyne of (3-ethynylphenyl)(trifluoromethyl)sulfane participates in rhodium(I)-catalyzed azide–alkyne cycloaddition (RhAAC) to deliver 5-trifluoromethylthio-1,2,3-triazoles with high 1,5-regioselectivity, as demonstrated in advanced synthesis studies using aryl and alkyl ethynyl trifluoromethyl sulfides [1]. The meta-SCF₃ substitution pattern ensures the cycloaddition product retains the full electronic influence of the SCF₃ group without competing intramolecular cyclization pathways that would occur with the ortho isomer.

Sonogashira Coupling for Extended π-Conjugated Systems with Enhanced Lipophilicity

The alkyne moiety serves as a robust handle for Pd/Cu-catalyzed Sonogashira cross-coupling with aryl or heteroaryl halides, enabling the construction of extended π-conjugated frameworks. The SCF₃ group, with its high lipophilicity (π ≈ 1.44) and electron-withdrawing character (σₘ ≈ 0.40) [2], imparts favorable ADME properties to the coupled products, making this building block particularly attractive for medicinal chemistry programs targeting intracellular or CNS-penetrant compounds.

Synthesis of Non-Cyclizable SCF₃-Containing Heterocycle Precursors Requiring Meta Geometry

In reaction sequences where the ethynylaryl-SCF₃ intermediate must remain intact — for example, as a precursor to benzothiophene libraries via electrophilic cyclization or as a dipolarophile in [3+2] cycloadditions — the meta isomer is the only viable choice. The ortho isomer would undergo premature TfOH-catalyzed cyclization under acidic conditions [3], while the para isomer alters the regiochemical outcome of subsequent electrophilic aromatic substitution steps.

Application
Selection Property
Validation Focus
Regioselective triazole synthesis
Non-cyclizable meta architecture
Acid-stability verification
Sonogashira coupling for π-conjugated systems
SCF₃ electronic and lipophilic profile
Cross-coupling reactivity review
Heterocycle precursor synthesis
Meta geometry requirement
Cyclization-resistance confirmation
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